An In-depth Technical Guide to the Pyrrolo[1,2-b]pyridazin-4(1H)-one Scaffold
An In-depth Technical Guide to the Pyrrolo[1,2-b]pyridazin-4(1H)-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[1,2-b]pyridazine scaffold, a nitrogen-bridgehead aromatic heterocycle, has garnered significant attention in medicinal chemistry and materials science.[1][2] This bicyclic system, formed by the fusion of pyrrole and pyridazine rings, serves as a versatile framework for the development of novel therapeutic agents and functional organic materials.[1][2][3] Its unique electronic and structural features give rise to a diverse range of biological activities, including antitumor, anti-inflammatory, and antidepressant properties.[4][5][6] Furthermore, derivatives of this scaffold have shown promise as corticotropin-releasing factor 1 (CRF₁) receptor antagonists and possess interesting optical properties, making them valuable for applications in light-emitting organic compounds.[7][8] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of the pyrrolo[1,2-b]pyridazin-4(1H)-one core, offering insights for its application in drug discovery and materials science.
Introduction: The Significance of the Pyrrolo[1,2-b]pyridazin-4(1H)-one Scaffold
The fusion of a pyrrole ring, a common motif in bioactive natural products like chlorophyll and heme, with a pyridazine ring, another privileged scaffold in medicinal chemistry, results in the pyrrolo[1,2-b]pyridazine system.[5][9] The introduction of a carbonyl group at the 4-position to form the pyrrolo[1,2-b]pyridazin-4(1H)-one core further enhances its chemical versatility and biological relevance.[10] This scaffold's planar structure and conjugated π-system contribute to its stability and reactivity, making it an attractive starting point for chemical modifications.[10]
Derivatives of this core have demonstrated a wide spectrum of pharmacological activities.[4][6][11] Notably, they have been investigated for their potential as:
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Antitumor agents: Exhibiting dose- and time-dependent cytotoxic activity against various human adenocarcinoma cell lines.[5][11]
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Anti-inflammatory and analgesic agents: Showing promise in in-vitro and in-vivo models of inflammation.[4][5]
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Antidepressant and anxiolytic agents: Acting as CRF₁ receptor antagonists.[8]
Beyond its medicinal applications, the pyrrolo[1,2-b]pyridazine scaffold is also explored in materials science due to its fluorescent properties, with potential uses in sensors and organic light-emitting diodes (OLEDs).[7][13]
Physicochemical and Spectroscopic Properties
The pyrrolo[1,2-b]pyridazin-4(1H)-one scaffold is a heterocyclic compound with the molecular formula C₇H₆N₂O and a molecular weight of approximately 134.14 g/mol .[12][14]
Structural and Electronic Characteristics
The core structure consists of a five-membered pyrrole ring fused to a six-membered pyridazinone ring. The pyrrole ring, with its lone pair of electrons on the nitrogen atom, contributes to the aromaticity of the bicyclic system.[15] The pyridazinone moiety, with its electron-withdrawing carbonyl group and nitrogen atoms, influences the overall electron distribution and reactivity of the scaffold. The planar nature of the fused ring system is a key feature, facilitating stacking interactions and binding to biological targets.[10]
Spectroscopic Data
The structural features of the pyrrolo[1,2-b]pyridazin-4(1H)-one scaffold can be characterized by various spectroscopic techniques:
| Spectroscopic Technique | Key Features and Typical Chemical Shifts/Signals |
| ¹H NMR | Protons on the pyrrole and pyridazine rings typically appear in the aromatic region (δ 6.0-8.0 ppm). The coupling constants between adjacent protons provide valuable information about their connectivity. For example, in a substituted derivative, the H-5 and H-6 protons of the pyrrole ring might appear as doublets, while the H-3 and H-4 protons of the pyridazine moiety could also present as doublets.[7] |
| ¹³C NMR | The carbonyl carbon of the pyridazinone ring is a characteristic signal, typically appearing in the downfield region (δ ~160 ppm).[5] Other carbon signals of the heterocyclic rings will appear in the aromatic region. |
| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the pyridazinone carbonyl group is a prominent feature. N-H stretching vibrations may also be observed depending on the substitution pattern. |
| Mass Spectrometry | The molecular ion peak will correspond to the molecular weight of the specific derivative, and fragmentation patterns can help confirm the structure. |
Synthesis of the Pyrrolo[1,2-b]pyridazin-4(1H)-one Scaffold
Several synthetic strategies have been developed to construct the pyrrolo[1,2-b]pyridazine ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
1,3-Dipolar Cycloaddition Reactions
A prevalent and efficient method for synthesizing pyrrolo[1,2-b]pyridazine derivatives involves the 1,3-dipolar cycloaddition reaction.[4] This approach typically utilizes mesoionic compounds, such as oxazolo[3,2-b]pyridazinium-2-oxides (münchnones), which act as 1,3-dipoles. These are generated in situ from the corresponding 3(2H)-pyridazinone acids by treatment with acetic anhydride.[4][5] The mesoionic intermediate then reacts with a dipolarophile, such as an activated alkyne (e.g., diethyl acetylenedicarboxylate or methyl propiolate), to yield the desired pyrrolo[1,2-b]pyridazine derivative.[4][16] This method offers good control over regioselectivity.[4][5]
Experimental Protocol: Synthesis of Pyrrolo[1,2-b]pyridazine Derivatives via 1,3-Dipolar Cycloaddition [4][5]
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Preparation of the 3(2H)-pyridazinone acid: The corresponding ester is subjected to alkaline hydrolysis followed by acidification to yield the pyridazinone acid.
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In situ generation of the mesoionic 1,3-dipole: The 3(2H)-pyridazinone acid is treated with acetic anhydride.
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Cycloaddition reaction: The activated alkyne dipolarophile is added to the reaction mixture containing the in situ generated mesoionic compound.
-
Reaction conditions: The reaction is typically carried out in acetic anhydride at elevated temperatures (e.g., 90 °C) for several hours.[5]
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Work-up and purification: After the reaction is complete, the product is isolated and purified using standard techniques such as crystallization or column chromatography.
Copper-Catalyzed Tandem Reactions
A one-pot, copper(II)-catalyzed tandem synthesis has been developed for 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones.[16] This method involves a Conrad-Limpach-type reaction, which includes the thermal condensation of N-aminopyrroles with β-oxo esters, followed by the cyclization of the Schiff base intermediates.[16] The use of a copper(II) catalyst is a key feature of this transformation. This approach is compatible with substrates bearing both electron-donating and electron-withdrawing groups.[16]
Diagram: Synthetic Approaches to the Pyrrolo[1,2-b]pyridazine Scaffold
Caption: Key synthetic routes to the pyrrolo[1,2-b]pyridazin-4(1H)-one scaffold.
Chemical Reactivity and Functionalization
The pyrrolo[1,2-b]pyridazin-4(1H)-one scaffold offers several sites for chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Substitution Reactions
The pyrrole and pyridazine rings can undergo various substitution reactions. The electron-rich pyrrole ring is susceptible to electrophilic substitution, while the electron-deficient pyridazine ring can be targeted by nucleophiles, particularly after activation. The specific regioselectivity of these reactions will depend on the existing substituents on the scaffold and the reaction conditions.
Transformation of Functional Groups
Functional groups introduced onto the scaffold can be further manipulated. For instance, ester groups, often incorporated during synthesis via cycloaddition with acetylenic esters, can be hydrolyzed to the corresponding carboxylic acids.[4][5] These acids can then be converted to amides or other derivatives, expanding the chemical space. The carbonyl group of the pyridazinone ring can also potentially undergo reactions typical of ketones.
Applications in Drug Discovery and Materials Science
The diverse biological activities and interesting photophysical properties of pyrrolo[1,2-b]pyridazine derivatives make them highly valuable in several scientific fields.
Medicinal Chemistry
The pyrrolo[1,2-b]pyridazin-4(1H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The wide range of reported biological activities, including anticancer, anti-inflammatory, and CNS-related effects, underscores its potential for the development of new drugs.[4][5][6][8] The ability to readily synthesize a variety of substituted analogs allows for systematic exploration of SAR to optimize potency, selectivity, and pharmacokinetic properties.
Diagram: Biological Activities of the Pyrrolo[1,2-b]pyridazin-4(1H)-one Scaffold
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